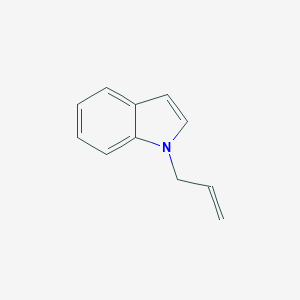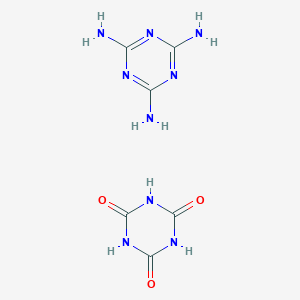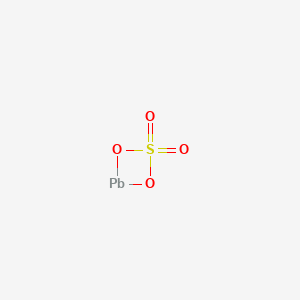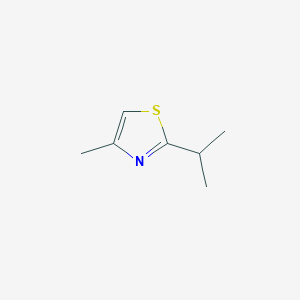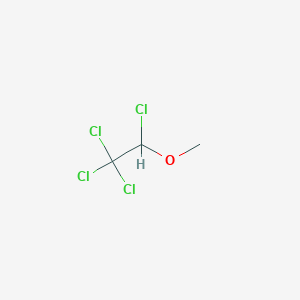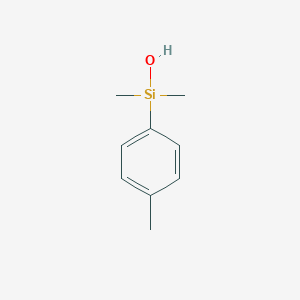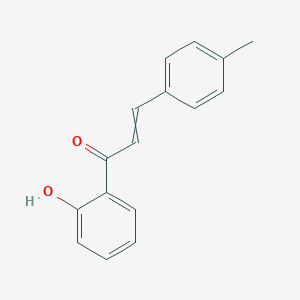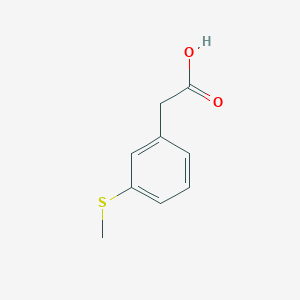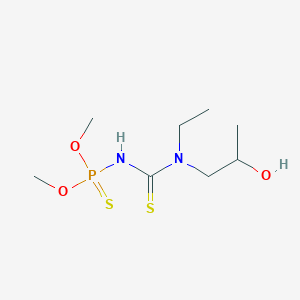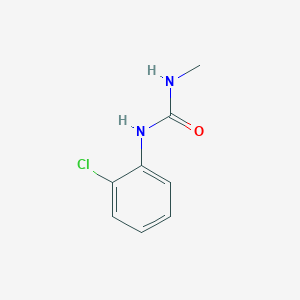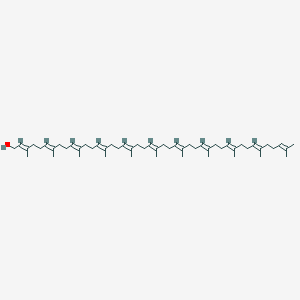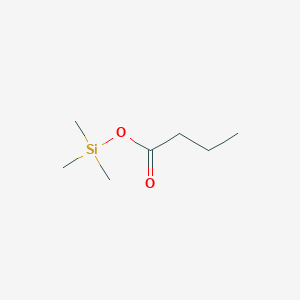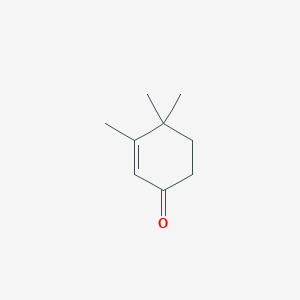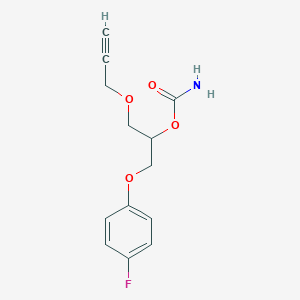
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as FPPP and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
FPPP acts as a dopamine reuptake inhibitor, meaning that it increases the level of dopamine in the brain by preventing its reuptake. This mechanism of action is similar to that of cocaine and other stimulants. FPPP has also been shown to have an affinity for the serotonin transporter, although its effects on this system are less well understood.
Effets Biochimiques Et Physiologiques
FPPP has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine transporter binding. FPPP has also been shown to have an effect on the reward system in the brain, which may be related to its potential as a tool for studying addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FPPP is its selectivity for the dopamine system, which makes it a useful tool for studying the role of dopamine in the brain. However, FPPP has some limitations, including its potential for abuse and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on FPPP, including the development of new derivatives with improved selectivity and reduced toxicity. FPPP may also have potential as a tool for studying the role of dopamine in psychiatric disorders such as schizophrenia and depression. Finally, FPPP may have potential as a therapeutic agent for the treatment of addiction, although more research is needed to explore this possibility.
Méthodes De Synthèse
The synthesis of FPPP involves several steps, including the reaction of 4-fluorophenol with propargyl bromide to form 4-fluorophenylpropargyl ether. This compound is then reacted with isopropyl chloroformate to form 1-(4-fluorophenoxy)-3-(prop-2-yn-1-yloxy)-2-propanol. Finally, this compound is treated with carbamic acid to form the carbamate derivative, 1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate.
Applications De Recherche Scientifique
FPPP has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the role of neurotransmitters in the brain, particularly the dopamine system. FPPP has also been used to study the effects of drugs on the brain, including the effects of cocaine and amphetamines.
Propriétés
Numéro CAS |
16222-53-0 |
|---|---|
Nom du produit |
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Formule moléculaire |
C13H14FNO4 |
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
[1-(4-fluorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C13H14FNO4/c1-2-7-17-8-12(19-13(15)16)9-18-11-5-3-10(14)4-6-11/h1,3-6,12H,7-9H2,(H2,15,16) |
Clé InChI |
ARGRHTWNUMAIHE-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)F)OC(=O)N |
SMILES canonique |
C#CCOCC(COC1=CC=C(C=C1)F)OC(=O)N |
Synonymes |
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
